Nepadutant

NK2 receptor radioligand binding human colon

Select Nepadutant for NK2 receptor research requiring competitive, reversible antagonism with full washout reversibility—critical for precise experimental control in isolated tissue bath studies. Unlike nonpeptide antagonists (e.g., saredutant) that show insurmountable antagonism, Nepadutant's competitive profile (pKB 8.3–8.5) enables accurate Schild analysis. Its glycosylated bicyclic peptide structure confers 10-fold greater potency and longer duration than parent MEN 10627, with inflammation-enhanced activity ideal for disease-state pharmacology. Ensure cross-study reproducibility—do not substitute with nonpeptide NK2 antagonists.

Molecular Formula C45H58N10O13
Molecular Weight 947.0 g/mol
CAS No. 183747-35-5
Cat. No. B065270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepadutant
CAS183747-35-5
SynonymsNepadutant
Molecular FormulaC45H58N10O13
Molecular Weight947.0 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C
InChIInChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1
InChIKeyNGCNKEZHGRXHNL-JSCJOTBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nepadutant (CAS 183747-35-5) for Research Procurement: A Glycosylated Bicyclic Peptide NK2 Antagonist


Nepadutant (also known as MEN 11420 or MEN-11420) is a glycosylated bicyclic cyclohexapeptide that functions as a highly selective, competitive antagonist of the tachykinin NK2 receptor [1]. Developed by the Menarini Group, it was investigated in clinical trials for the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS), infantile colic, and asthma, though it was never commercialized [1][2]. Its glycosylated bicyclic structure was specifically designed to improve metabolic stability over its parent compound, MEN 10627 [3].

Why Nepadutant Cannot Be Substituted with Generic NK2 Antagonists in Research


The NK2 antagonist class exhibits substantial pharmacological heterogeneity. Nepadutant's binding kinetics, species-specific potency profiles, and mechanism of antagonism (competitive vs. insurmountable) differ markedly from its closest analogs, including ibodutant and saredutant [1]. For instance, while saredutant and ibodutant display higher binding affinities (pKi 9.2 and 9.9, respectively) compared to nepadutant (pKi 8.4), their antagonism mechanisms and washout reversibility profiles diverge significantly [1][2]. Furthermore, nepadutant's peptide-derived glycosylated bicyclic structure confers a distinct metabolic and pharmacokinetic profile compared to nonpeptide antagonists, which directly impacts its utility and interpretability in *in vivo* models of visceral pain and inflammation [3][4]. A simple 'in-class' substitution therefore invalidates cross-study comparisons and risks misinterpretation of experimental outcomes.

Quantitative Differentiation of Nepadutant (CAS 183747-35-5) from NK2 Antagonist Analogs


Binding Affinity Comparison: Nepadutant vs. Ibodutant and Saredutant in Human Colon

In a direct head-to-head radioligand binding study using human colon smooth muscle membranes, the affinity (pKi) of ibodutant (9.9), saredutant (9.2), and nepadutant (8.4) were compared directly [1]. This provides a clear quantitative rank order for NK2 antagonist selection: ibodutant > saredutant > nepadutant. This demonstrates that nepadutant, while selective, has a measurably lower binding affinity than these two nonpeptide comparators in this specific tissue preparation [1].

NK2 receptor radioligand binding human colon

Functional Antagonism in Human Tissues: Nepadutant Competitive vs. SR 48968 Insurmountable Blockade

In human isolated ileum and colon, nepadutant demonstrated competitive antagonism of NK2 receptor-mediated contractions with a pKB of 8.3, which was fully reversed by washout [1]. In contrast, the nonpeptide NK2 antagonist SR 48968 (saredutant) produced insurmountable antagonism in the same tissues that was not reversed by washout [1]. This fundamental mechanistic difference—competitive and reversible vs. insurmountable—is a key differentiator for experimental design.

human ileum human colon competitive antagonism

In Vivo Metabolic Stability: Nepadutant 10-Fold More Potent and Longer-Lasting than Parent Compound MEN 10627

A direct comparison between nepadutant and its non-glycosylated parent compound, MEN 10627, revealed that nepadutant was approximately 10-fold more potent and longer-lasting *in vivo* [1]. This difference is attributed to the enhanced metabolic stability conferred by the glycosylated bicyclic structure of nepadutant [1]. This structural feature differentiates it not only from its parent but also from many nonpeptide NK2 antagonists.

in vivo potency metabolic stability glycosylation

Selectivity Profile: Negligible Binding to 50+ Receptors Including NK1 and NK3

Nepadutant demonstrated negligible binding affinity (pIC50 < 6) for 50 different receptors and ion channels, including the closely related tachykinin NK1 and NK3 receptors [1]. While this is a class-level inference for selective NK2 antagonists, it quantifies the breadth of its selectivity, a critical parameter for avoiding off-target effects in complex biological systems [1]. Functional assays confirmed low affinity (pKB < 6) at guinea-pig and rat NK1 and NK3 receptors [1].

receptor selectivity off-target binding NK1 NK3

Disease-State Pharmacokinetics: Altered Dose-Effect Relationship in Inflamed Intestine

In rodent models of intestinal inflammation, nepadutant's pharmacokinetics and dose-effect relationships were significantly altered, demonstrating a state-dependent pharmacodynamic profile [1]. Specifically, inflammation enhanced the potency and duration of action, likely due to increased NK2 receptor expression and changes in drug disposition [1]. While direct comparator data for other NK2 antagonists under identical conditions are not available in this study, this finding highlights a unique context-dependent behavior that may not be shared by all class members.

pharmacokinetics intestinal inflammation rodent model

Validated Research Applications for Nepadutant (CAS 183747-35-5)


Investigating NK2 Receptor-Mediated Smooth Muscle Contractility in Human Tissues

Nepadutant is the antagonist of choice for studies requiring competitive, reversible NK2 receptor blockade in human gastrointestinal and urogenital smooth muscle. Its competitive antagonism profile (pKB = 8.3-8.5 in human ileum/colon/bladder) and full washout reversibility allow for precise experimental control and are well-documented in isolated tissue bath studies [1]. This contrasts with the insurmountable antagonism of nonpeptide comparators like saredutant (SR 48968) in the same preparations [1].

In Vivo Studies of Visceral Pain and Hypermotility in Rodent Models

For *in vivo* studies of visceral pain, colonic hypersensitivity, or altered intestinal motility, nepadutant provides a validated tool with demonstrated efficacy in reducing NK2 agonist-induced contractions and modulating colorectal hypersensitivity to distension in rodent models [1][2]. Its enhanced metabolic stability over its parent compound (10-fold more potent and longer-lasting) [2] ensures sustained target engagement, which is critical for behavioral or chronic disease models.

Assessing the Impact of Intestinal Inflammation on NK2 Antagonist Pharmacology

Nepadutant's pharmacokinetic and pharmacodynamic profile is uniquely characterized in the context of intestinal inflammation. Studies show that inflammation significantly enhances its potency and duration of action [1]. This makes nepadutant a valuable reference compound for exploring how disease states alter the pharmacology of NK2 receptor antagonists, and it provides a benchmark for comparing novel NK2-targeting agents in models of inflammatory bowel disease.

Pharmacological Validation of NK2 Receptor-Specific Responses in the Presence of NK1/NK3 Ligands

Given its rigorously demonstrated high selectivity profile—negligible binding affinity (pIC50 < 6) for 50 other receptors including NK1 and NK3 [1]—nepadutant is an ideal tool for dissecting the specific contribution of NK2 receptors in complex tissue or *in vivo* settings where NK1 and NK3 pathways may also be active. Its use can reliably attribute observed effects to NK2 receptor blockade, providing cleaner mechanistic insight than less selective tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nepadutant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.